

Spectroscopic Profile of 2-Aminocyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminocyclohexanecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminocyclohexanecarboxylic acid**, a key building block in pharmaceutical and chemical research. The document is structured to offer an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited availability of a complete public dataset for the free amino acid, this guide presents detailed data for a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid, which serves as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for derivatives of **2-aminocyclohexanecarboxylic acid**. These values are indicative of the structural features of the aminocyclohexanecarboxylic acid core.

Table 1: Mass Spectrometry (MS) Data for 2-Aminocyclohexanecarboxylic Acid

Parameter	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.18 g/mol
Exact Mass	143.094628657 Da[1]
Major Peak (m/z)	Data not publicly available

Table 2: Nuclear Magnetic Resonance (NMR) Data for a Derivative of trans-2-Aminocyclohexanecarboxylic Acid

¹H NMR (300 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.18–1.43	m	4 H	Cyclohexyl CH ₂
1.69–1.93	m	4 H	Cyclohexyl CH ₂
1.95–2.08	m	2 H	Cyclohexyl CH ₂
2.19	dt	1 H	Cyclohexyl CH
2.43–2.53	m	1 H	Cyclohexyl CH
2.58	m	1 H	Cyclohexyl CH
3.46–3.69	m	3 H	-
4.54	t	1 H	-
5.95	s (br)	1 H	Amide NH

¹³C NMR (75 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor[2]

Chemical Shift (δ) ppm	Assignment
22.2	Cyclohexyl CH ₂
25.0	Cyclohexyl CH ₂
25.6	Cyclohexyl CH ₂
27.9	Cyclohexyl CH ₂
29.7	Cyclohexyl CH ₂
32.4	Cyclohexyl CH
48.8	Cyclohexyl CH
51.7	-
52.5	-
56.2	-
170.9	Carbonyl C=O
171.2	Carbonyl C=O

Table 3: Infrared (IR) Spectroscopy Data for a Derivative of trans-2-Aminocyclohexanecarboxylic Acid[2]

Frequency (cm ⁻¹)	Functional Group Assignment
3215	N-H Stretch
1678	C=O Stretch (Amide)
1587	N-H Bend

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of amino acids and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d ($CDCl_3$)). The choice of solvent will depend on the solubility of the specific isomer or derivative.
 - For analysis in D_2O , the pH of the solution can be adjusted using DCl or NaOD to study the ionization state of the amino and carboxyl groups.
 - Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
- 1H NMR Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard 1D proton pulse sequence.
 - Temperature: 298 K (25 °C).
 - Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).
 - Temperature: 298 K (25 °C).
 - Spectral Width: Typically 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- IR Spectrum Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Acquisition Mode: Transmittance.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

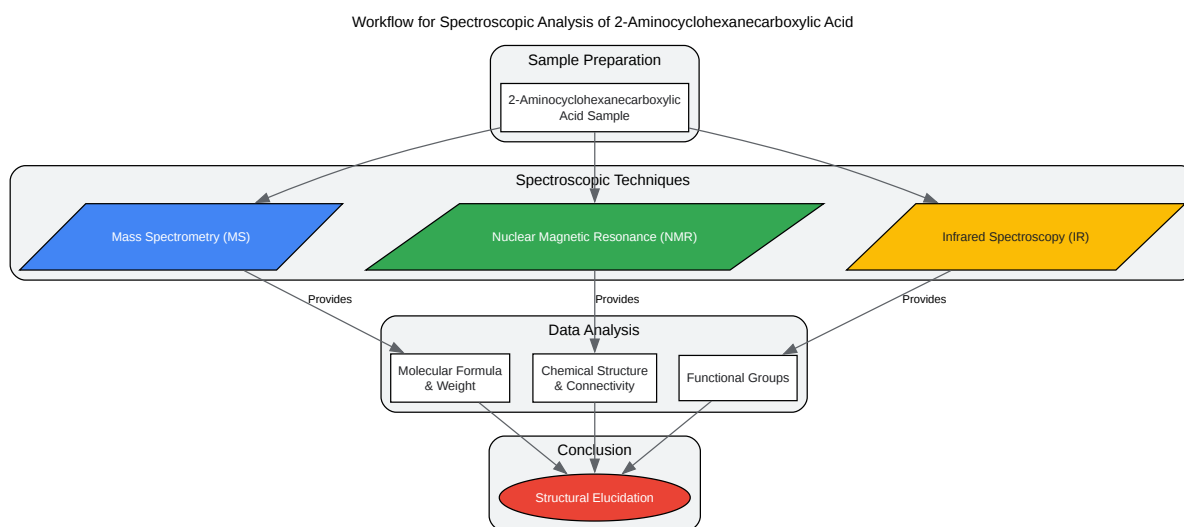
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Mass Spectrum Acquisition (GC-MS):
 - Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

- Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., 50-300 m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-aminocyclohexanecarboxylic acid**.



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Workflow for Spectroscopic Analysis

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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